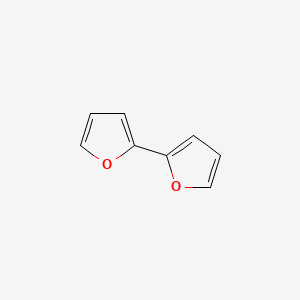

2,2'-Bifuran

Description

BenchChem offers high-quality 2,2'-Bifuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bifuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHZFLBMZZVHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974505 | |

| Record name | 2,2'-Bifuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5905-00-0 | |

| Record name | 2,2'-Bifuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005905000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bifuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Chemical Properties of 2,2'-Bifuran

Abstract: 2,2'-Bifuran, a heterocyclic aromatic compound composed of two interconnected furan rings, represents a pivotal molecular scaffold with escalating significance in materials science and synthetic chemistry. Derived from renewable biomass resources, it serves as a sustainable building block for high-performance polymers and a versatile intermediate for the synthesis of complex chemical architectures. This guide provides a comprehensive technical overview of the core physicochemical properties, synthesis, reactivity, and spectroscopic characterization of 2,2'-bifuran, intended for researchers, chemists, and professionals in drug development and materials science.

Introduction: The Emergence of a Bio-Derived Heterocyclic Platform

2,2'-Bifuran (C₈H₆O₂) is an aromatic organic compound featuring two furan rings linked by a carbon-carbon single bond at their respective 2-positions.[1] This seemingly simple molecule has garnered considerable attention as a "platform chemical" due to its origins in biomass-derived furfural. The inherent rigidity and conjugated π-system of the bifuran core impart unique and desirable properties to its derivatives, most notably in the realm of advanced polymers where it serves as a bio-based alternative to petroleum-derived monomers.[2] Understanding the fundamental chemical properties of this scaffold is paramount for harnessing its full potential in designing next-generation materials and synthetic intermediates.

This guide delves into the essential chemical principles of 2,2'-bifuran, moving from its basic molecular and physical characteristics to a nuanced discussion of its synthesis, electronic structure, and chemical reactivity.

Molecular Structure and Physicochemical Properties

The defining feature of 2,2'-bifuran is its bicyclic, heteroaromatic structure. The C2-C2' linkage allows for rotational freedom, leading to different conformational possibilities (syn and anti), which can influence the bulk properties of materials derived from it.

2.1 Core Molecular Data

A summary of the fundamental molecular and physical properties of 2,2'-bifuran is presented in the table below. These values are foundational for any experimental or computational work involving this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆O₂ | [1] |

| Molecular Weight | 134.13 g/mol | [1] |

| IUPAC Name | 2-(Furan-2-yl)furan | [1] |

| CAS Number | 5905-00-0 | [1] |

| Synonyms | 2,2'-Bifuryl, 2,2'-Difuryl, α,α'-Bifuran | [1] |

| Appearance | Pale yellow solid or oil | [2] |

| Melting Point | 5 °C (solvent: ligroine) | [2] |

| Boiling Point | 240-245 °C (at 7 Torr) | [2] |

| Density (predicted) | 1.114 ± 0.06 g/cm³ | [2] |

Synthesis of the 2,2'-Bifuran Scaffold

The construction of the 2,2'-bifuran core is a critical step in its utilization. Methodologies generally involve the coupling of furan precursors. Modern organometallic catalysis has largely superseded older, harsher methods like the Ullmann reaction, offering higher yields and greater functional group tolerance.

3.1 Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern bifuran synthesis. These methods offer high efficiency and are adaptable to gram-scale production, which is crucial for monomer synthesis.

-

Suzuki Coupling: This reaction involves the coupling of a furan-2-boronic acid with a 2-halofuran (e.g., 2-bromofuran). It is a highly reliable method for forming C-C bonds.

-

Direct C-H Arylation/Homocoupling: More advanced methods focus on the direct oxidative coupling of furan derivatives, avoiding the need for pre-functionalization (e.g., halogenation or boronation). This improves the atom economy of the synthesis. For instance, the palladium-catalyzed oxidative homocoupling of methyl 2-furoate can produce dimethyl 2,2'-bifuran-5,5'-dicarboxylate, a key monomer for polyesters.

3.2 Protocol: Copper-Mediated Oxidative Coupling of 2-Lithiofuran

A robust and high-yielding laboratory-scale synthesis involves the lithiation of furan followed by a copper-mediated oxidative coupling. This method provides direct access to the parent 2,2'-bifuran.

Workflow Diagram:

Caption: Conceptual Diagram of Frontier Molecular Orbitals in 2,2'-Bifuran.

4.2 Electrophilic Aromatic Substitution

Like furan itself, 2,2'-bifuran is highly activated towards electrophilic aromatic substitution. The reaction proceeds preferentially at the electron-rich α-positions (C5 and C5') that are not involved in the inter-ring linkage.

-

Regioselectivity: Attack at the C5 (or C5') position is strongly favored over the C3/C4 positions. This is because the resulting cationic intermediate (the σ-complex) is better stabilized by resonance, with the positive charge being delocalized over three atoms, including the oxygen. Attack at a β-position leads to a less stable intermediate. The presence of the second furan ring, acting as an electron-donating group, further activates the molecule towards substitution compared to furan.

-

Common Reactions:

-

Bromination: Reaction with N-Bromosuccinimide (NBS) readily yields 5,5'-dibromo-2,2'-bifuran. This dibrominated intermediate is a crucial precursor for further functionalization via cross-coupling reactions to build more complex architectures.

-

Nitration & Sulfonation: These reactions must be conducted under carefully controlled, mild conditions. The high reactivity of the bifuran system makes it susceptible to polymerization and degradation under the strongly acidic conditions typically used for these transformations.

-

4.3 Cycloaddition Reactions

Furan can act as a diene in Diels-Alder [4+2] cycloaddition reactions. [3]While its aromaticity makes it less reactive than a non-aromatic diene, it will react with strong dienophiles. It is plausible that 2,2'-bifuran could undergo Diels-Alder reactions, potentially at one or both furan rings, depending on the stoichiometry and reactivity of the dienophile. This pathway offers a route to complex, oxygen-bridged bicyclic structures.

Spectroscopic Characterization

Definitive structural elucidation of 2,2'-bifuran and its derivatives relies on a combination of spectroscopic techniques.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2,2'-bifuran is expected to be characteristic of a substituted furan. Due to the molecule's symmetry, three distinct signals are anticipated:

-

A signal corresponding to the protons at the 5 and 5' positions (H5/H5').

-

A signal for the protons at the 3 and 3' positions (H3/H3').

-

A signal for the protons at the 4 and 4' positions (H4/H4'). The signals will appear as multiplets due to spin-spin coupling between adjacent protons on the furan rings. Based on data for furan itself, the H5/H5' protons are expected to be the most deshielded (downfield), followed by H3/H3' and then H4/H4'.

-

-

¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry, showing four distinct signals:

-

C2/C2' (quaternary, deshielded)

-

C5/C5' (methine, deshielded)

-

C3/C3' (methine, shielded)

-

C4/C4' (methine, shielded)

-

5.2 Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 2,2'-bifuran will show a prominent molecular ion peak (M⁺) at m/z = 134. The fragmentation pattern is expected to involve characteristic losses for aromatic ethers, such as the loss of a formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da). Cleavage of the inter-ring bond is less likely to be the primary fragmentation pathway due to its relative strength.

Applications in Materials Science and Beyond

The primary application driving research into 2,2'-bifuran is its role as a monomer for creating novel, high-performance, bio-based polymers.

6.1 High-Performance Polyesters

Derivatives such as 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA) are used to synthesize polyesters like poly(ethylene bifuranoate) (PEBf) and poly(butylene bifuranoate) (PBBf). These materials exhibit compelling properties when compared to their petroleum-based (e.g., PET) and single-furan-based (e.g., PEF) counterparts:

-

Enhanced Thermal Stability: The rigid, bicyclic nature of the bifuran unit restricts polymer chain mobility, leading to significantly higher glass transition temperatures (Tg). This allows the material to maintain its structural integrity at elevated temperatures. [4]* Superior Barrier Properties: The conjugated furan rings create a more tortuous path for gas molecules, resulting in excellent oxygen and carbon dioxide barrier properties, which are highly desirable for food and beverage packaging. [4]* Inherent UV Absorption: The extended π-conjugation of the bifuran structure allows it to absorb UV radiation, providing inherent UV-blocking capabilities without the need for additives. [4]

6.2 Other Applications

Beyond polymers, 2,2'-bifuran serves as a versatile building block:

-

Organic Electronics: Its conjugated structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). [2]* Coordination Chemistry: It can act as a bidentate ligand, coordinating with metal ions to form complexes with potential applications in catalysis and sensing. [2]* Pharmaceutical and Agrochemical Synthesis: The bifuran scaffold can be incorporated into more complex molecules as a key intermediate in the development of new therapeutic agents and crop protection chemicals. [2]

Safety and Handling

2,2'-Bifuran is classified with the following GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

In case of spillage, absorb with an inert material and dispose of as hazardous waste according to local regulations.

Conclusion

2,2'-Bifuran is a molecule of significant and growing importance, bridging the gap between renewable resources and high-performance materials. Its fundamental chemical properties—governed by its unique heteroaromatic structure—make it a highly reactive and versatile platform. A thorough understanding of its synthesis, electronic nature, and reactivity is essential for chemists and materials scientists seeking to innovate in sustainable chemistry. As synthetic methodologies become more efficient and our understanding of its structure-property relationships deepens, the scope of applications for 2,2'-bifuran and its derivatives is poised to expand even further.

References

-

LookChem. Cas 5905-00-0, 2,2'-Bifuran. [Link]

- Zhang, J., et al. (2015). BIFURANS VIA PALLADIUM-CATALYZED SUZUKI COUPLING. HETEROCYCLES, 91(11), 2189.

-

Korpela, A. (2020). Furfural-based 2,2′-bifurans : synthesis and applications in polymers. OuluREPO. [Link]

-

PubChem. 2,2'-Bifuran. [Link]

-

Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

Sources

Foreword: The Emergence of a Bio-Derived Core Structure

An In-depth Technical Guide to the Synthesis and Discovery of 2,2'-Bifuran

The pursuit of sustainable chemical feedstocks has positioned furan and its derivatives as cornerstone platform molecules derived from renewable biomass.[1] Among these, 2,2'-bifuran, a symmetrical bi-heteroaromatic compound, has garnered significant attention. Its rigid, planar structure and conjugated π-system impart unique electronic and thermal properties, making it a valuable building block for advanced materials.[2] Derivatives of 2,2'-bifuran are being explored for applications ranging from high-performance bio-based polyesters, which show promise as alternatives to petroleum-derived plastics like PET, to functional materials in photovoltaics.[1][3][4] Furthermore, the bifuran motif is present in various natural products and biologically active compounds, indicating its potential in medicinal chemistry and drug development.[5][6][7] This guide provides a comprehensive overview of the key synthetic strategies developed for accessing the 2,2'-bifuran core, from classical methods to modern, highly efficient catalytic systems.

Foundational Synthetic Approaches: The Dawn of Bifuran Chemistry

The initial forays into 2,2'-bifuran synthesis relied on established methodologies for forming biaryl linkages, adapted for the furan ring system. These methods, while foundational, often require harsh conditions and stoichiometric reagents.

The Ullmann Reaction: A Classic Homocoupling

The Ullmann reaction, first reported in the early 20th century, is a copper-mediated coupling of two aryl halides to form a symmetrical biaryl.[8][9] This approach was one of the earliest applied to the synthesis of symmetrically substituted 2,2'-bifurans.[10] The reaction typically involves the coupling of a 2-iodofuran or 2-bromofuran derivative at high temperatures in the presence of activated copper powder or a copper-bronze alloy.[8][11]

The primary driving force is the formation of an organocopper intermediate, which then couples with a second molecule of the aryl halide. While effective for symmetrical bifuran synthesis, the classic Ullmann reaction is often hampered by the need for high temperatures (>200 °C), stoichiometric amounts of copper, and sometimes erratic yields.[8][12]

Oxidative Coupling of Furan

Another fundamental approach is the direct oxidative coupling of the furan ring itself. This method involves the activation of a C-H bond, typically at the electron-rich C2 position, followed by a coupling event. Early examples demonstrated that furan can undergo oxidative coupling on a silver surface to produce small amounts of 2,2'-bifuran, alongside other oxidation products like maleic anhydride and benzene.[13][14][15] Modern iterations of this concept utilize homogeneous palladium catalysts with molecular oxygen as the terminal oxidant, providing a more controlled and scalable route to bifuran derivatives like dimethyl 2,2'-bifuran-5,5'-dicarboxylate.[16]

The Palladium Revolution: Catalytic Cross-Coupling Strategies

The advent of palladium-catalyzed cross-coupling reactions revolutionized organic synthesis, and the construction of the 2,2'-bifuran core has been no exception. These methods offer milder reaction conditions, broader functional group tolerance, and greater control over the synthesis of unsymmetrical derivatives compared to classical techniques.

The general catalytic cycle for these reactions provides a unifying framework for understanding their mechanism.

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most versatile and widely used methods for C-C bond formation.[17][18] For bifuran synthesis, this typically involves the reaction of a 2-furylboronic acid with a 2-halofuran in the presence of a palladium catalyst and a base.[19][20]

Causality and Advantages: The success of the Suzuki coupling lies in the stability, low toxicity, and commercial availability of boronic acids.[21] The reaction conditions are generally mild and tolerant of a wide array of functional groups, and the inorganic byproducts are easily removed, simplifying purification. The base is crucial as it activates the organoboron reagent, facilitating the transmetalation step.[21]

Stille Coupling

The Stille reaction utilizes an organotin (organostannane) reagent as the nucleophilic partner.[22] The synthesis of 2,2'-bifuran can be achieved by coupling a 2-(tributylstannyl)furan with a 2-halofuran.

Causality and Trade-offs: Organostannanes are advantageous because they are stable to air and moisture and are generally unreactive towards many functional groups, which allows for a broad substrate scope.[23][24] This often makes the Stille coupling highly reliable for complex syntheses.[25] However, the primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture, which is a significant concern in the context of drug development.[22][24]

Negishi Coupling

The Negishi coupling employs highly reactive organozinc reagents. A furylzinc halide, prepared from a halofuran via an organolithium or Grignard intermediate, can be coupled with another halofuran.[26]

Causality and Advantages: Organozinc reagents are more nucleophilic than their boron or tin counterparts, often leading to faster reaction rates.[26] The Negishi coupling exhibits excellent functional group tolerance, accommodating sensitive groups like esters and ketones that might not be compatible with more basic organometallics like Grignards.[27][28]

Kumada Coupling

As one of the first reported catalytic cross-coupling methods, the Kumada coupling uses a Grignard reagent (organomagnesium) to couple with an organic halide, typically catalyzed by nickel or palladium.[29][30] A 2-furylmagnesium halide can be reacted with a 2-halofuran to yield 2,2'-bifuran.

Causality and Limitations: The primary advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared and economical.[30][31] However, the high reactivity and basicity of Grignard reagents limit the reaction's functional group tolerance, as they can react with esters, ketones, and even acidic protons.[31]

| Method | Organometallic Reagent (R²-M) | Catalyst | Advantages | Disadvantages |

| Suzuki | Boronic Acid/Ester (B(OR)₂) | Pd | Low toxicity, stable reagents, broad functional group tolerance.[21] | Requires a base for activation. |

| Stille | Stannane (SnR₃) | Pd | Air/moisture stable, excellent functional group tolerance.[23][24] | High toxicity of tin reagents and byproducts.[22] |

| Negishi | Organozinc (ZnX) | Pd or Ni | High reactivity, good functional group tolerance. | Reagents are moisture-sensitive. |

| Kumada | Grignard (MgX) | Pd or Ni | Uses readily available, economical Grignard reagents.[30] | Poor functional group tolerance due to high basicity.[31] |

| Table 1. Comparison of Major Palladium-Catalyzed Cross-Coupling Reactions for 2,2'-Bifuran Synthesis. |

Modern Frontiers: Direct C–H Activation

The most recent advances in bifuran synthesis focus on C-H activation, a strategy that offers superior atom economy by avoiding the pre-functionalization of one of the coupling partners.[32] Instead of preparing an organometallic reagent, a C-H bond on the furan ring is directly activated by a transition metal catalyst and coupled with a suitable partner, such as a halofuran.[33]

Causality and Significance: This approach streamlines the synthetic sequence, reducing steps and waste.[32] The challenge lies in achieving high regioselectivity, as furan has multiple C-H bonds. However, by tuning the catalyst and directing groups, selective C2-arylation of furans has been achieved, representing a powerful and "green" alternative to traditional cross-coupling methods.

Caption: Overview of major synthetic strategies for 2,2'-bifuran.

Experimental Protocols: A Practical Guide

To provide actionable insights, this section details a representative protocol for the synthesis of the parent 2,2'-bifuran via a lithiation and copper-mediated coupling approach, which is a common method for generating the core scaffold for further functionalization.[19][34]

Protocol: Synthesis of 2,2'-Bifuran via Lithiation and Copper(II) Chloride Coupling[35]

This protocol describes the formation of 2-furyllithium followed by an oxidative homocoupling mediated by copper(II) chloride.

Materials and Equipment:

-

Furan (distilled before use)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Copper(II) chloride (CuCl₂), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

Step-by-Step Procedure:

-

Reaction Setup: Under an inert nitrogen atmosphere, add furan (1.0 eq), anhydrous THF, and TMEDA (1.1 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Lithiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe while maintaining the temperature. Stir the resulting solution at -78 °C for 30 minutes. The formation of 2-furyllithium occurs during this step.

-

Coupling: While maintaining the temperature at -78 °C, add anhydrous CuCl₂ (1.2 eq) to the reaction mixture in one portion.

-

Warm-up and Reaction: Allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 12 hours. The solution will typically change color as the reaction progresses.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane (3x).

-

Purification: Combine the organic layers and wash with saturated aqueous NH₄Cl solution and then with distilled water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Isolation: The crude product can be purified by column chromatography on silica gel to yield 2,2'-bifuran as a solid or oil. A reported yield for this type of procedure is approximately 83%.[34]

Self-Validation: The success of the reaction is critically dependent on maintaining anhydrous and anaerobic conditions, as organolithium reagents are highly reactive with water and oxygen. The color changes throughout the reaction provide a visual cue of progress. The final product's identity and purity should be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

References

-

Furfural-based 2,2′-bifurans : synthesis and applications in polymers. (n.d.). OuluREPO. Retrieved January 17, 2026, from [Link]

-

Yilmaz, M., & Ceylan, M. (2015). Synthesis and biological activity studies of furan derivatives. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Oxidative Coupling of 2-methyl furoate: a scalable synthesis of Dimethyl 2,2'-bifuran-5,5'-dicarboxylate | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Bifurans via Palladium-Catalyzed Suzuki Coupling. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Crew, W. W., & Madix, R. J. (1993). Oxidative coupling and ring opening of furan on silver(110): formation of maleic anhydride, benzene, and bifuran. Journal of the American Chemical Society, 115(2), 729–735. [Link]

-

Negishi coupling. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Furfural-based 2,2′-bifurans : synthesis and applications in polymers. (2020, November 17). OuluREPO. Retrieved January 17, 2026, from [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Kumada coupling. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Sayahi, M. H., et al. (2015). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2'-Bifurans and 2-(Thiophen-2-yl)furans. Helvetica Chimica Acta, 98(9). [Link]

-

Crew, W. W., & Madix, R. J. (1993). Oxidative coupling and ring opening of furan on Ag(110): Formation of maleic anhydride, benzene, and bifuran. OSTI.GOV. [Link]

-

Kumada Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Oxidative coupling and ring opening of furan on silver(110): formation of maleic anhydride, benzene, and bifuran. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Grigg, R., & Sargent, M. V. (1966). Studies in furan chemistry. Part IV. 2,2′-Bifurans. Journal of the Chemical Society C: Organic. [Link]

-

A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Ullmann Condensation. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]

-

Stille reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Chemistry Ullmann Reaction. (n.d.). sathee jee. Retrieved January 17, 2026, from [Link]

-

Stille Cross-Coupling. (n.d.). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

5-Methyl-2,2'-Bipyridine. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

-

Ullmann reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024, January 25). IntechOpen. Retrieved January 17, 2026, from [Link]

-

Synthesis of 2-(Polyfluoroaryl)benzofurans via a Copper(I)-Catalyzed Reaction of 2-(2,2-Dibromovinyl)phenol with Polyfluoroarene. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018, September 25). MDPI. Retrieved January 17, 2026, from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Daugulis, O., et al. (2015). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H activation/C-O Cyclization. PubMed. [Link]

-

Abu-Hashem, A. A., & El-Shehry, M. F. (2013). Synthesis of difuran derivatives and their biological activity. PubMed. [Link]

-

Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (2022, December 9). PubMed. [Link]

-

2,2'-Bifuran. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Recent Developments in Iron-Catalyzed Cross-Coupling. (2016, March 15). Macmillan Group. Retrieved January 17, 2026, from [Link]

-

Kumada Cross-Coupling/CSIR 2022| Problem Solved|ChemOrgChem. (2025, November 2). YouTube. Retrieved January 17, 2026, from [Link]

-

Negishi cross-coupling reaction. (2020, February 13). YouTube. Retrieved January 17, 2026, from [Link]

-

C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

-

C-H activation at remote positions. (2024, January 24). YouTube. Retrieved January 17, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

C−H Activation Based Functionalization of Furfural Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

- 1. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 2. 2,2'-Bifuran | CymitQuimica [cymitquimica.com]

- 3. Furfural-based 2,2′-bifurans : synthesis and applications in polymers - OuluREPO [oulurepo.oulu.fi]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ijprajournal.com [ijprajournal.com]

- 7. ijabbr.com [ijabbr.com]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Studies in furan chemistry. Part IV. 2,2′-Bifurans - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Oxidative coupling and ring opening of furan on Ag(110): Formation of maleic anhydride, benzene, and bifuran (Journal Article) | OSTI.GOV [osti.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Suzuki Coupling [organic-chemistry.org]

- 22. Stille reaction - Wikipedia [en.wikipedia.org]

- 23. Stille Coupling [organic-chemistry.org]

- 24. jk-sci.com [jk-sci.com]

- 25. scispace.com [scispace.com]

- 26. youtube.com [youtube.com]

- 27. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 28. Organic Syntheses Procedure [orgsyn.org]

- 29. Kumada coupling - Wikipedia [en.wikipedia.org]

- 30. Kumada Coupling [organic-chemistry.org]

- 31. alfa-chemistry.com [alfa-chemistry.com]

- 32. C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. 2,2'-Bifuran synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2'-Bifuran

For Researchers, Scientists, and Drug Development Professionals

Foreword

2,2'-Bifuran, a heterocyclic aromatic compound, serves as a pivotal structural motif in a variety of applications, from the synthesis of novel polymers to its potential role as a bio-based platform chemical.[1] Its unique electronic and structural properties, arising from the linkage of two furan rings, make a thorough understanding of its spectroscopic signature essential for its identification, characterization, and the development of new applications. This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 2,2'-bifuran, offering insights into the interpretation of the resulting data and the underlying molecular principles.

Molecular Structure and Conformational Dynamics

2,2'-Bifuran (C₈H₆O₂) consists of two furan rings connected by a single bond between their respective C2 positions.[1][2] The planarity of the furan rings and the rotational freedom around the central C-C bond give rise to different conformational isomers. The relative orientation of the two rings, whether syn (cisoid) or anti (transoid), significantly influences the molecule's electronic and, consequently, its spectroscopic properties. Theoretical studies on related bi-aromatic systems suggest that the anti conformer is generally more stable due to reduced steric hindrance. The dynamic equilibrium between these conformers in solution can be probed using Nuclear Magnetic Resonance (NMR) spectroscopy, as will be discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2,2'-bifuran, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,2'-bifuran is characterized by three distinct signals corresponding to the three non-equivalent protons on each furan ring. Due to the symmetry of the molecule, the protons on both rings are chemically equivalent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2,2'-Bifuran

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H5, H5' | ~7.4 | Doublet of doublets | J₅,₄ ≈ 1.8, J₅,₃ ≈ 0.8 |

| H3, H3' | ~6.5 | Doublet of doublets | J₃,₄ ≈ 3.2, J₃,₅ ≈ 0.8 |

| H4, H4' | ~6.3 | Doublet of doublets | J₄,₃ ≈ 3.2, J₄,₅ ≈ 1.8 |

Note: These are predicted values based on the analysis of related furan compounds. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

The chemical shifts are influenced by the electronegativity of the oxygen atom and the aromatic ring current. The protons adjacent to the oxygen (H5, H5') are the most deshielded and appear at the lowest field. The characteristic coupling constants between the furan ring protons are crucial for unambiguous assignment. The three-bond coupling (³J) between H3 and H4 is typically larger than the four-bond (⁴J) and five-bond (⁵J) couplings.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 2,2'-bifuran in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Fourier transform the free induction decay (FID) signal. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Analysis: Integrate the signals to determine the relative proton ratios. Analyze the multiplicities and coupling constants to assign the signals to the respective protons.

Diagram 1: Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR Spectroscopic Analysis of 2,2'-Bifuran.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 2,2'-bifuran will show four distinct signals, corresponding to the four non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2'-Bifuran

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2, C2' | ~145-150 |

| C5, C5' | ~140-145 |

| C3, C3' | ~110-115 |

| C4, C4' | ~105-110 |

Note: These are predicted values. Experimental values will depend on the solvent and reference standard.

The carbons directly attached to the electronegative oxygen atom (C2 and C5) are the most deshielded. The carbon at the point of linkage between the two rings (C2) is expected to be in the lower field region of the spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH and quaternary carbons, although in the case of unsubstituted 2,2'-bifuran, all furanic carbons are CH carbons except for the C2 carbons which are quaternary.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups and vibrational modes within a molecule. The IR spectrum of 2,2'-bifuran is expected to be dominated by absorptions arising from the furan ring.

Table 3: Expected Infrared Absorption Bands for 2,2'-Bifuran

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3150 | C-H stretching of the furan ring |

| ~1500-1600 | C=C stretching of the furan ring |

| ~1000-1250 | C-O-C stretching of the furan ring |

| ~700-900 | C-H out-of-plane bending |

The exact positions and intensities of these bands can provide insights into the substitution pattern and electronic nature of the furan rings.

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of 2,2'-bifuran with dry KBr and pressing it into a transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the 2,2'-bifuran molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. As a conjugated system, 2,2'-bifuran is expected to exhibit strong UV absorption. The extended π-system resulting from the conjugation of the two furan rings leads to a bathochromic (red) shift of the absorption maximum (λmax) compared to a single furan ring.

The UV-Vis spectrum of 2,2'-bifuran is anticipated to show a strong absorption band in the range of 250-300 nm, corresponding to a π→π* transition. The exact λmax and molar absorptivity (ε) are sensitive to the solvent polarity and the conformation of the molecule.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 2,2'-bifuran in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2-1.0).

-

Data Acquisition: Record the UV-Vis spectrum of the solution against a solvent blank.

-

Analysis: Determine the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Diagram 2: Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic characterization of 2,2'-Bifuran.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For 2,2'-bifuran, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (134.13 g/mol ).[2]

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for aromatic systems involve the loss of small, stable molecules or radicals. For 2,2'-bifuran, potential fragment ions could arise from the cleavage of the furan rings or the bond connecting them.

Table 4: Expected Key Ions in the Mass Spectrum of 2,2'-Bifuran

| m/z | Proposed Fragment |

| 134 | [C₈H₆O₂]⁺ (Molecular Ion) |

| 105 | [M - CHO]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation, from rearrangement) |

| 67 | [C₄H₃O]⁺ (Furyl cation) |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of 2,2'-bifuran.

Conclusion

The comprehensive spectroscopic characterization of 2,2'-bifuran through NMR, IR, UV-Vis, and Mass Spectrometry provides a detailed and validated understanding of its molecular structure and electronic properties. This guide has outlined the fundamental principles, expected data, and experimental protocols for each technique. By applying these methodologies, researchers, scientists, and drug development professionals can confidently identify, characterize, and utilize 2,2'-bifuran in their respective fields, paving the way for new discoveries and applications.

References

-

Grigg, R., Knight, J. A., & Sargent, M. V. (1966). Studies in furan chemistry. Part IV. 2,2′-Bifurans. Journal of the Chemical Society C: Organic, 976-981. [Link]

-

PubChem. (n.d.). 2,2'-Bifuran. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,2'-Bifuran

Introduction: The Structural Elucidation of a Key Heterocyclic Building Block

2,2'-Bifuran is a pivotal heterocyclic compound, forming the core scaffold of numerous natural products, pharmaceuticals, and organic electronic materials. Its deceptively simple structure, consisting of two furan rings linked at the 2-position, presents a rich landscape for spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural confirmation and purity assessment of 2,2'-bifuran and its derivatives.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2,2'-bifuran, delving into the underlying principles that govern its spectral features and offering a field-proven protocol for data acquisition.

The power of NMR lies in its ability to probe the precise chemical environment of each magnetically active nucleus—primarily ¹H and ¹³C in organic chemistry.[2] For a molecule like 2,2'-bifuran, this translates to a unique spectral fingerprint defined by chemical shifts (δ), signal multiplicities, and spin-spin coupling constants (J), which together reveal the electronic structure and connectivity of the molecule.

Part 1: ¹H NMR Spectral Analysis of 2,2'-Bifuran

The ¹H NMR spectrum of 2,2'-bifuran is characterized by three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on each furan ring. Due to the molecule's C₂ symmetry, the protons on one ring are chemically equivalent to the corresponding protons on the other.

Molecular Structure and Proton Designations

To facilitate spectral interpretation, the protons of 2,2'-bifuran are systematically labeled as follows:

Figure 1: Structure of 2,2'-Bifuran with proton and carbon numbering.

Expected Chemical Shifts and Coupling Patterns

The furan ring is an electron-rich aromatic system. The ring oxygen exerts a significant influence on the electron density, leading to distinct chemical shifts for the α-protons (H5) and β-protons (H3, H4).

-

H5/H5' Protons: These protons are adjacent to the ring oxygen, which is highly electronegative. This proximity results in the most downfield chemical shift among the furan protons, typically appearing as a doublet of doublets.

-

H3/H3' Protons: These protons are adjacent to the inter-ring C2-C2' bond. They experience less shielding than H4 and appear at an intermediate chemical shift, also as a doublet of doublets.

-

H4/H4' Protons: These protons are the most shielded of the three, resulting in the most upfield signal. They appear as a doublet of doublets.

The splitting patterns arise from spin-spin coupling between adjacent protons. The magnitude of the coupling constant (J) is indicative of the spatial relationship between the coupled nuclei.[3] For furan systems, the following typical coupling constants are observed:

-

³J(H3-H4) ≈ 3.2 Hz

-

³J(H4-H5) ≈ 1.8 Hz

-

⁴J(H3-H5) ≈ 0.8 Hz

These couplings result in each proton signal appearing as a doublet of doublets (dd). For example, the H4 signal is split by H3 and H5.

Summary of ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for 2,2'-bifuran, typically recorded in deuterated chloroform (CDCl₃).[4]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H5 / H5' | ~7.45 | dd | ³J(H4-H5) = 1.8, ⁴J(H3-H5) = 0.8 |

| H3 / H3' | ~6.65 | dd | ³J(H3-H4) = 3.2, ⁴J(H3-H5) = 0.8 |

| H4 / H4' | ~6.40 | dd | ³J(H3-H4) = 3.2, ³J(H4-H5) = 1.8 |

Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and instrument frequency.[5]

Part 2: ¹³C NMR Spectral Analysis of 2,2'-Bifuran

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For 2,2'-bifuran, four distinct signals are expected due to the molecule's symmetry.

Expected Chemical Shifts

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment and hybridization of the carbon atoms.[6][7]

-

C2 / C2': These are the quaternary carbons involved in the inter-ring linkage. Being attached to the electronegative oxygen and another furan ring, they are significantly deshielded and appear furthest downfield.

-

C5 / C5': These carbons are bonded to the electronegative oxygen and a hydrogen atom. They are also strongly deshielded.

-

C3 / C3': These carbons are adjacent to the inter-ring bond and are less deshielded than the α-carbons (C2, C5).

-

C4 / C4': These carbons are the most shielded of the ring carbons, appearing at the most upfield position.

Summary of ¹³C NMR Data

The table below presents the typical ¹³C NMR chemical shifts for 2,2'-bifuran in CDCl₃.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 / C2' | ~148.0 |

| C5 / C5' | ~142.0 |

| C3 / C3' | ~111.0 |

| C4 / C4' | ~106.0 |

Part 3: Experimental Protocol for NMR Analysis

Achieving high-quality, reproducible NMR data requires a meticulous and validated experimental approach. This protocol outlines the standard procedure for the analysis of 2,2'-bifuran.

Workflow for NMR Sample Preparation and Data Acquisition

Figure 2: Standard workflow for NMR analysis of 2,2'-Bifuran.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified 2,2'-bifuran. The causality here is ensuring sufficient concentration for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

-

Select an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window.[8] Other solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.[9][10]

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring to a standard 5 mm NMR tube. This pre-dissolution ensures homogeneity.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to 0.00 ppm is required. Modern spectrometers can also reference to the residual solvent peak.[8]

-

-

Spectrometer Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is critical as it compensates for any magnetic field drift during the experiment, ensuring high resolution.

-

Shim the magnetic field to optimize its homogeneity across the sample volume. Automated shimming routines are standard, but manual adjustment may be required for optimal lineshape. A poor shim results in broad, distorted peaks.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Ensure the relaxation delay (d1) is adequate (e.g., 1-2 seconds) to allow for near-complete relaxation of the protons between pulses.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30). Decoupling removes the ¹H-¹³C coupling, simplifying the spectrum to singlets for each carbon.

-

Set the spectral width to cover the full range of organic carbons (e.g., 0-200 ppm).

-

A larger number of scans is required due to the low natural abundance (1.1%) of ¹³C (typically several hundred to thousands, depending on sample concentration).

-

Set a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration, especially for quaternary carbons which have longer relaxation times.

-

-

Advanced 2D NMR Experiments (Optional):

-

For unequivocal assignment, 2D NMR experiments are invaluable.[11]

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. A cross-peak between two proton signals confirms they are spin-coupled, typically over two or three bonds.[12]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation).[12]

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over multiple bonds (typically 2-3 bonds). This is crucial for identifying connectivity across quaternary carbons.[12][13]

-

Conclusion: A Validated Approach to Structural Integrity

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous and powerful method for the structural verification of 2,2'-bifuran. By understanding the principles of chemical shift and spin-spin coupling, researchers can interpret the spectral data with high confidence. The provided experimental protocol represents a self-validating system, where careful sample preparation and parameter selection ensure the acquisition of high-fidelity data. For researchers in drug development and materials science, mastering this analytical approach is fundamental to ensuring the identity, purity, and structural integrity of this important heterocyclic motif.

References

- Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

-

University of Potsdam. (n.d.). H NMR Spectroscopy. [Link]

-

LordMorio. (2018). Comment on "How does solvent choice effect chemical shift in NMR experiments?". Reddit. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling. [Link]

-

Allery, C. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

- Kovac, B., et al. (1989). ¹H and ¹³C NMR spectra of some 2-substituted 4,5-dimethylfurans. Magnetic Resonance in Chemistry, 27(12), 1142-1144.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Matsuura, B., et al. (2020). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv. [Link]

- da Silva, A. B., et al. (2015). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 26(7), 1500-1509.

-

Behrman, E. J., et al. (2013). Analysis of 2-D NMR spectra: (a) HSQC and HMBC resonance assignments, (b) COSY resonance assignments. ResearchGate. [Link]

-

Ismael, S., et al. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nis. [Link]

-

École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). 2D NMR. [Link]

-

Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

Kwan, E. E. (n.d.). 2D NMR Problem Solving. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Kim, D. S., et al. (2011). ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. unn.edu.ng [unn.edu.ng]

- 11. epfl.ch [epfl.ch]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. ekwan.github.io [ekwan.github.io]

theoretical studies of 2,2'-Bifuran electronic structure

An In-depth Technical Guide to the Theoretical Study of 2,2'-Bifuran's Electronic Structure

This guide provides a comprehensive exploration of the theoretical methodologies used to investigate the electronic structure of 2,2'-bifuran. Designed for researchers, computational chemists, and professionals in drug development, this document delves into the conformational landscape, aromaticity, and excited-state properties of this important heterocyclic compound. We will dissect the causality behind computational choices, present self-validating protocols, and ground all claims in authoritative references.

Introduction: The Significance of 2,2'-Bifuran

2,2'-Bifuran (C₈H₆O₂) is a heterocyclic aromatic compound composed of two furan rings linked by a single C-C bond.[1][2] Furan and its derivatives are cornerstone structures in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] Beyond its biomedical potential, the 2,2'-bifuran motif is a valuable building block in materials science. Its unique electronic characteristics make it a candidate for creating novel polymers with desirable properties, such as high glass transition temperatures and excellent UV and oxygen barrier capabilities.[5][6]

Understanding the electronic structure of 2,2'-bifuran is paramount to harnessing its potential. Theoretical and computational studies provide a powerful lens to examine the molecule at an atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone. These studies allow us to predict its geometry, stability, reactivity, and photophysical behavior, thereby accelerating the rational design of new materials and therapeutic agents.

Ground-State Properties: Conformational Flexibility and Aromaticity

A molecule's ground-state electronic structure dictates its fundamental chemical and physical properties. For 2,2'-bifuran, two aspects are of primary importance: the rotational preference around the inter-ring bond and the degree of aromaticity.

The Conformational Landscape

The single bond connecting the two furan rings allows for rotation, leading to different spatial arrangements or conformers. The key descriptor for this is the dihedral angle between the planes of the two rings. Computational analysis is the ideal tool to map the potential energy surface associated with this rotation.[7][8]

The two most intuitive arrangements are the fully planar conformers: syn (dihedral angle of 0°) and anti (dihedral angle of 180°). However, theoretical calculations consistently show that these planar forms are not the most stable. Instead, they represent transition states for the interconversion between two equivalent, non-planar (twisted) ground-state conformers. This twisting is a result of the balance between two opposing forces:

-

π-Conjugation: Favors a planar structure to maximize the overlap of p-orbitals across the two rings, enhancing electronic delocalization.

-

Steric Hindrance: The repulsion between the ortho-hydrogen atoms on adjacent rings favors a twisted, non-planar structure to increase their separation.

For 2,2'-bifuran, steric hindrance slightly outweighs the conjugative stabilization, leading to a twisted ground state.

Diagram 1: Conformational Energy Profile of 2,2'-Bifuran

Caption: Potential energy landscape for the inter-ring rotation in 2,2'-bifuran.

Table 1: Calculated Conformational Data for 2,2'-Bifuran

| Conformer/State | Dihedral Angle (θ) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Twisted Ground State | ~39° | 0.00 | DFT (B3LYP/6-311G**) |

| anti-Planar (TS) | 180° | ~0.8 | DFT (B3LYP/6-311G**) |

| syn-Planar (TS) | 0° | ~3.5 | DFT (B3LYP/6-311G**) |

Note: The exact values can vary slightly depending on the level of theory and basis set employed.

Aromaticity Analysis

Furan itself is considered aromatic, as it possesses a cyclic, planar, conjugated system with 6 π-electrons (4 from the carbons, 2 from an oxygen lone pair), satisfying Hückel's rule.[9][10] However, its aromatic character is weaker than that of benzene or thiophene due to the high electronegativity of the oxygen atom, which holds its lone pair more tightly.[10][11]

When two furan rings are linked, we must consider how the overall aromaticity is affected. Computational methods provide quantitative metrics for aromaticity:

-

Nucleus-Independent Chemical Shift (NICS): This popular magnetic criterion measures the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromatic character.[12] For 2,2'-bifuran, NICS calculations can be performed for each ring to assess if the electronic character of the individual furan units is maintained.

-

Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability a compound gains from its cyclic delocalization compared to a hypothetical, non-aromatic reference compound.[12]

-

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric criterion evaluates the bond length alternation within the ring. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation (like benzene), while values closer to 0 indicate a non-aromatic, olefinic character.

Studies on furan and its derivatives show that while aromatic, the delocalization is modest.[13] In 2,2'-bifuran, the twisting from planarity slightly reduces the inter-ring conjugation, but each furan ring largely retains its individual aromatic character.

Excited-State Properties and Electronic Transitions

The behavior of 2,2'-bifuran upon absorption of light is governed by its excited electronic states. Understanding these states is crucial for applications in photochemistry and organic electronics. Time-Dependent Density Functional Theory (TD-DFT) is a workhorse computational method for investigating the excited states of organic molecules.[14][15]

Molecular Orbitals: HOMO and LUMO

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key players in electronic transitions.

-

HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons.

-

LUMO: Represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter.[16] A smaller gap generally corresponds to a molecule that is more easily excited, absorbing light at longer wavelengths. In 2,2'-bifuran, both the HOMO and LUMO are π-type orbitals delocalized over the entire bifuran backbone.

Diagram 2: Frontier Molecular Orbital Energy Diagram

Caption: Schematic of the HOMO-LUMO gap and the primary electronic transition.

UV-Vis Spectra and Electronic Transitions

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in a UV-Vis spectrum. For 2,2'-bifuran, the lowest energy electronic transitions are predominantly of a π→π* character, involving the promotion of an electron from the HOMO to the LUMO. These transitions are typically strong and account for the main absorption features in the UV region.

Table 2: Calculated Electronic Properties of 2,2'-Bifuran

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | ~ -0.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | Energy required for the lowest electronic excitation |

| λmax (S₀→S₁) | ~ 280 nm | Wavelength of maximum absorption for the first major transition |

Note: Calculated using TD-DFT (B3LYP/6-311G). Values are illustrative and depend on the specific computational setup.

Methodologies: A Practical Guide

To ensure scientific integrity, the chosen computational methods must be robust and well-suited for the problem. Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for systems like 2,2'-bifuran.[13][16]

Diagram 3: Standard Computational Workflow for Electronic Structure Analysis

Caption: A typical workflow for theoretical analysis of a molecule's electronic properties.

Protocol: Ground-State Geometry Optimization and Frequency Analysis

This protocol outlines the essential steps to find the stable structure of 2,2'-bifuran.

-

Structure Input:

-

Construct an initial 3D structure of 2,2'-bifuran. A twisted geometry is a better starting point than a planar one.

-

-

Select Computational Method:

-

Theory: Density Functional Theory (DFT).

-

Functional: B3LYP is a widely used hybrid functional that provides reliable results for organic molecules.[13]

-

Basis Set: A Pople-style basis set like 6-31G(d,p) or a correlation-consistent basis set like cc-pVTZ offers a good compromise between accuracy and cost.[13][15]

-

-

Perform Geometry Optimization:

-

Run a geometry optimization calculation. This procedure iteratively adjusts the atomic coordinates to find the lowest energy arrangement (a minimum on the potential energy surface).

-

-

Perform Frequency Calculation:

-

Using the optimized geometry from the previous step, run a frequency calculation at the same level of theory.

-

Purpose: This is a critical self-validation step. A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is found, the structure is a transition state.

-

-

Analyze Results:

-

Confirm that there are no imaginary frequencies.

-

Extract the final optimized coordinates, dihedral angle, and electronic energy.

-

Protocol: TD-DFT Calculation for Excited States

This protocol is performed on the validated ground-state geometry.

-

Input Geometry:

-

Use the optimized ground-state coordinates obtained from the protocol above.

-

-

Select Computational Method:

-

Theory: Time-Dependent Density Functional Theory (TD-DFT).

-

Use the same functional and basis set as the ground-state optimization for consistency.

-

-

Run TD-DFT Calculation:

-

Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant portion of the UV-Vis spectrum.

-

-

Analyze Results:

-

Examine the output to find the calculated vertical excitation energies (in eV or nm) and their corresponding oscillator strengths (f).

-

The oscillator strength indicates the probability of a transition; values significantly greater than zero correspond to observable peaks in an absorption spectrum.

-

Analyze the molecular orbital contributions to each transition to confirm their π→π* character.

-

Conclusion and Future Directions

Theoretical studies provide indispensable insights into the electronic structure of 2,2'-bifuran. By employing methods like DFT and TD-DFT, we can accurately model its non-planar ground-state geometry, quantify the aromaticity of its constituent rings, and predict its photophysical properties. This knowledge is fundamental for the rational design of 2,2'-bifuran derivatives for targeted applications, whether in the development of advanced bio-based polymers or as scaffolds in medicinal chemistry.[6][17]

Future computational work could explore the electronic structure of substituted 2,2'-bifuran derivatives to tune the HOMO-LUMO gap, investigate the impact of solvent effects on its conformational and spectral properties, or model its interactions with biological targets such as enzymes or DNA through molecular docking simulations.

References

-

2,2'-Bifuran | C8H6O2 | CID 80006 . PubChem, National Center for Biotechnology Information. [Link]

-

2,2'-Bifuran . NIST Chemistry WebBook, SRD 69. [Link]

-

Furfural-based 2,2′-bifurans : synthesis and applications in polymers . OuluREPO, University of Oulu. [Link]

-

Furfural-based 2,2′-bifurans : synthesis and applications in polymers . OuluREPO, University of Oulu. [Link]

-

2,2'-Bifuran . NIST Chemistry WebBook, SRD 69. [Link]

-

Computational and DNMR Analysis of the Conformational Isomers and Stereodynamics of Secondary 2,2'-Bisanilides . ResearchGate. [Link]

-

Pharmacological activity of furan derivatives . Preprints.org. [Link]

-

A combined experimental and computational study on the deactivation of a photo-excited 2,2′-pyridylbenzimidazole–water complex via excited-state proton transfer . RSC Publishing. [Link]

-

Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry . ScholarWorks@CWU. [Link]

-

Photophysics and Excited State Reactions of [Ru(bpy)2dppn]: A Computational Study . ResearchGate. [Link]

-

Studies in furan chemistry. Part IV. 2,2′-Bifurans . Journal of the Chemical Society C: Organic. [Link]

-

To What Extent Can Aromaticity Be Defined Uniquely? . ResearchGate. [Link]

-

A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity . ChemRxiv, Cambridge Open Engage. [Link]

-

Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels–Alder Stereoselectivity . ResearchGate. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 . MDPI. [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives . International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Furan Derivatives and Their Role in Pharmaceuticals . BioScience Academic Publishing. [Link]

-

In-Depth Theoretical Investigations of Borazine's Aromaticity: Tailoring Electron Delocalization through Substituent Effects . NIH National Library of Medicine. [Link]

-

Rules for Aromaticity: The 4 Key Factors . Master Organic Chemistry. [Link]

-

DFT / TDDFT insights into excited state intra-molecular hydrogen atom transfer mechanism in Liqcoumarin: an EFP1 study . NIH National Library of Medicine. [Link]

-

Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study . PubMed. [Link]

-

A study of the excited electronic states of normal and fully deuterated furan by photoabsorption spectroscopy and high-level ab initio calculations . Semantic Scholar. [Link]

-

Computational Insights into Excited State Intramolecular Double Proton Transfer Behavior Associated with Atomic Electronegativity for Bis(2′-benzothiazolyl)hydroquinone . MDPI. [Link]

-

Investigation of the Electronic Structure Analyses of Antioxidant 2,2'-Dithymoquinone by using DFT Method . ClinicSearch. [Link]

-

Computational Analysis and Conformational Modeling for Protein Structure and Interaction . MDPI Books. [Link]

-

Computational methods for exploring protein conformations . NIH National Library of Medicine. [Link]

-

Electronic and Optical Properties of 2D Heterostructure Bilayers of Graphene, Borophene and 2D Boron Carbides from First Principles . NIH National Library of Medicine. [Link]

-

Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Usin . Nepal Journals Online. [Link]

Sources

- 1. 2,2'-Bifuran | C8H6O2 | CID 80006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2'-Bifuran [webbook.nist.gov]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. biojournals.us [biojournals.us]

- 5. Furfural-based 2,2′-bifurans : synthesis and applications in polymers - OuluREPO [oulurepo.oulu.fi]

- 6. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 7. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 8. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. A combined experimental and computational study on the deactivation of a photo-excited 2,2′-pyridylbenzimidazole–water complex via excited-state proton transfer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. DFT / TDDFT insights into excited state intra-molecular hydrogen atom transfer mechanism in Liqcoumarin: an EFP1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of the Electronic Structure Analyses of Antioxidant 2,2'-Dithymoquinone by using DFT Method | ClinicSearch [clinicsearchonline.org]

- 17. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

computational chemistry of 2,2'-Bifuran derivatives

An In-depth Technical Guide to the Computational Chemistry of 2,2'-Bifuran Derivatives

Abstract

The 2,2'-bifuran scaffold is a privileged heterocyclic motif found in numerous pharmacologically active agents and advanced materials.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The inherent conformational flexibility and rich electronic landscape of the bifuran core make computational chemistry an indispensable tool for understanding its structure-property relationships and for the rational design of novel derivatives. This guide provides a comprehensive overview of the core computational methodologies employed in the study of 2,2'-bifuran derivatives, moving from fundamental conformational analysis to the prediction of electronic properties and direct applications in drug discovery. The protocols and insights presented herein are designed to be self-validating, grounded in established theoretical principles, and directly applicable to contemporary research challenges.

Part 1: The Conformational Landscape: A Prerequisite for Predicting Function

Expertise & Causality: The three-dimensional structure of a molecule is the primary determinant of its physical properties and biological function. For 2,2'-bifuran derivatives, the most critical conformational variable is the torsion angle (dihedral angle) between the two furan rings. This angle dictates the extent of π-conjugation across the molecule, which in turn influences its electronic properties, and governs the shape complementarity required for binding to a biological target. A failure to accurately model the conformational preferences of these molecules will invariably lead to erroneous predictions of their behavior. Therefore, a rigorous conformational analysis is the foundational step in any computational investigation.

Protocol 1: Hierarchical Conformational Search

This protocol employs a multi-step approach, starting with a computationally inexpensive method to broadly sample the conformational space before refining the results with a more accurate, but costly, method. This hierarchical strategy ensures efficiency without sacrificing accuracy.[5]

Step 1: Initial Broad Search (Molecular Mechanics)

-

Input: A 2D or 3D structure of the 2,2'-bifuran derivative.

-

Method: Use a molecular mechanics (MM) force field (e.g., MMFF94 or OPLS3e) to perform a systematic or stochastic conformational search. The key is to rotate the central C-C bond connecting the two furan rings through 360° in small increments (e.g., 10-15°).

-

Output: A large set of conformers with their corresponding relative energies.

-

Causality: MM methods are extremely fast, allowing for the rapid exploration of the entire potential energy surface to identify all possible low-energy regions.

Step 2: Geometry Optimization and Filtering (DFT)

-

Input: The lowest-energy conformers from the MM search (typically those within a 10-15 kcal/mol window of the global minimum).

-

Method: Perform geometry optimizations on these selected conformers using Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with a Pople-style basis set like 6-31G(d).[6][7]

-

Output: A smaller set of unique, fully optimized conformers with more accurate relative energies.

-

Causality: DFT provides a much more accurate description of the electronic structure than MM, correctly capturing the subtle electronic effects (like conjugation and steric hindrance) that determine the precise rotational barrier and the relative stability of conformers.[6]

Step 3: Final Energy Refinement

-

Input: The unique conformers from the DFT optimization.

-